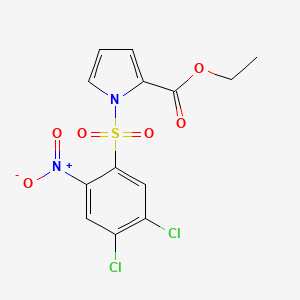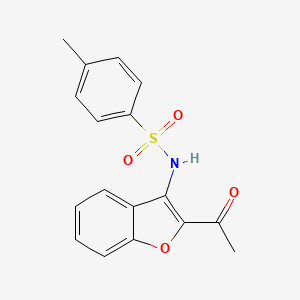
1-(3-Methoxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone is an organic compound that features a methoxyphenyl group and a triphenylphosphoranylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 3-methoxybenzaldehyde with triphenylphosphine and an appropriate ylide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, potentially leading to the modulation of biological pathways. Specific pathways and targets would depend on the context of its application and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methoxyphenyl)ethyl propionate: This compound shares the methoxyphenyl group but differs in its ester functionality.
Tris(3-methoxyphenyl)phosphine: Similar in containing methoxyphenyl groups, but with a different phosphine core.
Uniqueness
1-(3-Methoxyphenyl)-2-(triphenylphosphoranylidene)ethanone is unique due to its combination of a methoxyphenyl group and a triphenylphosphoranylidene moiety
Eigenschaften
CAS-Nummer |
56937-78-1 |
|---|---|
Molekularformel |
C27H23O2P |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C27H23O2P/c1-29-23-13-11-12-22(20-23)27(28)21-30(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3 |
InChI-Schlüssel |
JNYADKMXVLTBAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)



![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)






